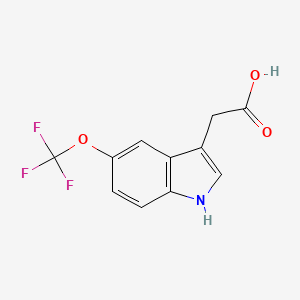

5-(Trifluoromethoxy)-1H-indole-3-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[5-(trifluoromethoxy)-1H-indol-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO3/c12-11(13,14)18-7-1-2-9-8(4-7)6(5-15-9)3-10(16)17/h1-2,4-5,15H,3H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAJXUWSQJHLGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=CN2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of an indole precursor using electrophilic trifluoromethylation reagents such as Umemoto or Togni reagents . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the trifluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain high-purity 5-(Trifluoromethoxy)-1H-indole-3-acetic acid .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)-1H-indole-3-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Pharmacological Applications

Immunomodulatory Effects

Research indicates that compounds similar to 5-(trifluoromethoxy)-1H-indole-3-acetic acid can act as S1P1 receptor modulators. These modulators have shown promise in treating autoimmune diseases, inflammatory conditions, and cancer due to their ability to influence lymphocyte trafficking and enhance vascular integrity. For instance, a patent describes the use of such compounds in treating disorders like psoriasis and multiple sclerosis by modulating immune responses effectively while minimizing side effects associated with systemic infections .

Anticancer Properties

Studies suggest that trifluoromethoxy compounds can enhance the pharmacological properties of drugs by improving solubility and metabolic stability. This enhancement allows for better bioavailability, making them suitable candidates for developing new anticancer therapies . The introduction of trifluoromethoxy groups into indole structures has been linked to increased potency against various cancer cell lines .

Agricultural Applications

Herbicidal Activity

this compound derivatives have been investigated for their potential as herbicides. A study demonstrated that novel indole-3-carboxylic acid derivatives exhibited significant herbicidal activity by acting as auxin receptor antagonists. These compounds showed inhibition rates of 60-97% on the growth of various weeds, indicating their effectiveness in agricultural applications . The ability to regulate plant growth through auxin-like mechanisms positions these compounds as vital tools in weed control strategies.

Chemical Synthesis Applications

Synthesis of Trifluoromethoxylated Compounds

The trifluoromethoxy group is a valuable functional group in organic synthesis due to its unique properties that enhance the overall characteristics of organic molecules. The synthesis of this compound can be achieved through various methods that involve trifluoromethoxylation processes. These methods allow for the introduction of trifluoromethoxy groups into aryl and heteroaryl compounds, broadening the scope for creating new materials with tailored properties .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Result/Outcome |

|---|---|---|

| Pharmacology | Treatment of autoimmune diseases (e.g., psoriasis) | Effective immune modulation |

| Anticancer therapies | Enhanced drug potency | |

| Agriculture | Herbicide development | 60-97% inhibition on weed growth |

| Chemical Synthesis | Trifluoromethoxylation processes | Improved solubility and stability |

Case Studies

Case Study 1: Immunomodulatory Effects

A study published in a patent application outlined the synthesis and testing of various S1P1 receptor agonists derived from indole structures, including those featuring trifluoromethoxy groups. These compounds demonstrated significant immunosuppressive activity, suggesting their potential utility in managing autoimmune disorders and inflammatory diseases .

Case Study 2: Herbicidal Activity Evaluation

In a recent evaluation of novel indole derivatives, researchers synthesized several compounds based on the indole-3-carboxylic acid framework. The results indicated that these derivatives could effectively inhibit the growth of both monocotyledonous and dicotyledonous weeds, supporting their use as environmentally friendly herbicides .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)-1H-indole-3-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following analysis compares 5-(Trifluoromethoxy)-1H-indole-3-acetic acid with structurally related indole and indazole derivatives, focusing on substituent effects, synthesis, and biological relevance.

Structural Analogs and Substituent Effects

Key Observations:

Biological Activity

5-(Trifluoromethoxy)-1H-indole-3-acetic acid (TFM-IAA) is a compound that has garnered attention for its biological activities, particularly in the fields of plant biology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of this compound

TFM-IAA is a derivative of indole-3-acetic acid (IAA), a well-known plant hormone that regulates growth and development in plants. The trifluoromethoxy group enhances the compound's stability and bioactivity, making it a subject of interest in various studies.

Plant Growth Regulation

TFM-IAA functions as an auxin, influencing several physiological processes in plants. It promotes cell elongation, root development, and apical dominance. Studies indicate that TFM-IAA may enhance the expression of genes involved in cell wall loosening and elongation, which are critical for plant growth .

Anticancer Properties

Recent research has shown that TFM-IAA exhibits selective cytotoxic effects against certain cancer cell lines. It has been observed to induce apoptosis in lymphoid-originated cells, suggesting potential as an anticancer agent. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

Biological Activity Studies

A series of experiments have been conducted to assess the biological activity of TFM-IAA:

- Plant Studies : In controlled experiments, TFM-IAA was applied to various plant species to evaluate its effects on growth parameters such as height, biomass, and root length. Results indicated a significant increase in these parameters compared to control groups treated with standard IAA concentrations.

- Cell Viability Assays : In vitro assays demonstrated that TFM-IAA reduced the viability of specific cancer cell lines by inducing apoptosis. The IC50 values for different cell lines were determined, showing varying sensitivity levels.

| Cell Line | IC50 (µM) |

|---|---|

| Lymphoid Cells | 15 |

| Breast Cancer Cells | 30 |

| Colon Cancer Cells | 25 |

Case Studies

In a notable study involving breast cancer cells, TFM-IAA treatment led to a decrease in cell proliferation by 40% after 48 hours. Additionally, flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .

Comparative Analysis with Other Auxins

TFM-IAA's activity can be compared with other auxins like indole-3-acetic acid (IAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D):

| Compound | Mechanism | Primary Use |

|---|---|---|

| TFM-IAA | Auxin-like effects; anticancer properties | Plant growth regulation; potential anticancer agent |

| IAA | Promotes root growth | Standard plant hormone |

| 2,4-D | Herbicide action | Weed control |

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 5-(Trifluoromethoxy)-1H-indole-3-acetic acid?

The compound can be synthesized via diazonium-free methods, as described in patents, which involve preparing intermediates like 5-(trifluoromethoxy)-1H-3-indazolecarboxylic acid. For example, refluxing with sodium acetate in acetic acid (1.0–1.1 equivalents) under controlled conditions (3–5 hours) is effective for condensation reactions. Alternative routes include using 3-formylindole precursors and thiourea derivatives in acetic acid to form thiazolidinone derivatives, followed by hydrolysis or functionalization steps .

Q. What safety protocols are advised for handling this compound in laboratory settings?

While specific hazard data may be limited, general precautions include:

Q. What analytical techniques are suitable for characterizing this compound and its intermediates?

Key techniques include:

- NMR spectroscopy for structural elucidation of the indole backbone and trifluoromethoxy group.

- Mass spectrometry (exact mass analysis, e.g., 220.0388 Da) to confirm molecular weight and purity.

- Vibrational spectroscopy (IR/Raman) to identify functional groups like carboxylic acids and assess dimer conformations .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the vibrational spectra and conformational stability of this compound?

Ab-initio calculations at the B3LYP/6-31G level can model vibrational modes and dimer conformations. Experimental IR spectra (at 100 K and 297 K) and Raman data are compared with computed spectra to assign peaks and analyze hydrogen bonding effects. For example, dimer studies reveal stabilization through intermolecular hydrogen bonds between carboxylic acid groups and indole nitrogen .

Q. What are the challenges in scaling up the synthesis of 5-(trifluoromethoxy) indole derivatives, and how can reaction conditions be optimized?

Scale-up challenges include:

- Exothermic reactions : Controlled reflux conditions (e.g., 2.5–5 hours in acetic acid) prevent side reactions.

- Purity control : Monitoring via TLC/HPLC ensures intermediates like 3-formylindole derivatives are free of byproducts.

- Solvent selection : Acetic acid is preferred for its dual role as solvent and catalyst in condensation reactions .

Q. How do structural modifications at the indole 3-position affect the biological activity of 5-(trifluoromethoxy) indole derivatives?

Introducing carboxylic acid or amide groups at the 3-position enhances binding to nicotinic α7 receptors. For example, bicyclic indazolecarboxylic acid amides derived from this compound show agonist activity for neurological disorders. Systematic SAR studies (e.g., methyl ester vs. free acid derivatives) reveal that electronic and steric properties critically influence receptor affinity .

Q. In receptor binding studies, how can researchers address discrepancies in activity data for 5-(trifluoromethoxy) indole derivatives?

Contradictions may arise from:

- Assay variability : Standardizing conditions (e.g., α7 nAChR binding protocols).

- Impurities : Rigorous characterization (HPLC purity >95%, NMR) ensures compound integrity.

- Conformational flexibility : Computational docking studies can explain variations in binding affinity due to rotational isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.